molecular formula C16H15ClN2O2S B5538222 2-(acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-(acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B5538222
M. Wt: 334.8 g/mol
InChI Key: BXMNXJVDBHPWPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves complex organic reactions. One approach includes the Gewald reaction, utilized for synthesizing thiophene derivatives with significant biological activities. For example, derivatives similar to the target compound were synthesized and evaluated for their anti-inflammatory and antioxidant activities, demonstrating the versatility of this synthetic route in producing bioactive thiophene derivatives (Kumar, Anupama, & Khan, 2008).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction, provides critical insights into the compound's geometry, bonding, and interactions. The crystal structure of related N-p-tolyl derivatives has been characterized, revealing crucial information about their crystalline form and molecular geometry, which is vital for understanding the compound's physical and chemical properties (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Chemical Reactions and Properties

The chemical reactions and properties of thiophene derivatives often involve modifications at the amino and carboxamide groups, leading to a diverse range of biological activities. For instance, Schiff bases of similar compounds were synthesized and screened for CNS depressant activity, illustrating the chemical versatility and potential pharmacological applications of these thiophene derivatives (Bhattacharjee, Saravanan, & Mohan, 2011).

Scientific Research Applications

Anticancer Activity

2-(Acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide and its derivatives have shown potential in cancer treatment. For instance, thiophene-based compounds, which include similar structures, have demonstrated inhibitory activity against various cell lines, with some containing a thiazolidinone ring or a thiosemicarbazide moiety showing notable effectiveness (Atta & Abdel‐Latif, 2021).

Anti-Inflammatory and Antioxidant Activities

Compounds structurally related to 2-(acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide have been studied for their anti-inflammatory and antioxidant properties. These activities were compared to standard drugs like ibuprofen and ascorbic acid, suggesting potential therapeutic applications (Kumar, Anupama, & Khan, 2008).

Crystal Structure Analysis

The crystal structure of similar compounds has been analyzed, providing insights into their molecular structures. Such studies are crucial for understanding the interaction mechanisms and potential applications of these compounds (Analytical Sciences: X-ray Structure Analysis Online, 2004).

CNS Depressant Activity

Related thiophene compounds have been explored for their central nervous system (CNS) depressant activity. This suggests potential applications in neurological conditions or as sedatives (Bhattacharjee, Saravanan, & Mohan, 2011).

Electrophilic Substitution Mechanisms

Research into the protonation and deuteration of similar N, N-disubstituted 2-aminothiophenes offers valuable information on their electrophilic substitution mechanisms. This is vital for understanding their reactivity and potential applications in various fields (Heichert & Hartmann, 2021).

Antimicrobial Properties

Some thiophene derivatives, closely related to the compound , have been synthesized and tested for their antimicrobial properties. This suggests potential use in developing new antimicrobial agents (Khalil, Berghot, Abd El-Ghani, & Gouda, 2010).

properties

IUPAC Name

2-acetamido-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-9(20)18-16-14(10-5-4-8-13(10)22-16)15(21)19-12-7-3-2-6-11(12)17/h2-3,6-7H,4-5,8H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMNXJVDBHPWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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